molecular formula C11H10BrNO2 B1416994 Ethyl 2-bromo-5-cyano-3-methylbenzoate CAS No. 1805189-11-0

Ethyl 2-bromo-5-cyano-3-methylbenzoate

Cat. No.: B1416994
CAS No.: 1805189-11-0
M. Wt: 268.11 g/mol
InChI Key: DPCHQVCSEOALME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-cyano-3-methylbenzoate is an organic compound with the chemical formula C11H9BrNO2 and a molecular weight of 274.1 g/mol. It is commonly used in the synthesis of various other organic compounds due to its strong electrophilic properties. This compound is a white to off-white powder and belongs to the group of organic halogen compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-cyano-3-methylbenzoate typically involves the bromination of 3-methylbenzoic acid followed by esterification and cyanation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-cyano-3-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate for Complex Molecules : Ethyl 2-bromo-5-cyano-3-methylbenzoate serves as a critical intermediate in the synthesis of more complex organic molecules. This includes the development of pharmaceuticals that target various diseases, including cancer and infectious diseases.

2. Biological Research

  • Enzyme Inhibition Studies : The compound is employed in studies examining enzyme inhibition, providing insights into biochemical pathways and potential therapeutic targets.
  • Building Block for Bioactive Compounds : It is utilized as a precursor for synthesizing bioactive molecules that exhibit pharmacological activity.

3. Medicinal Chemistry

  • Therapeutic Agent Development : Research has investigated its potential as a scaffold for new therapeutic agents, particularly in oncology and infectious disease treatment.

4. Industrial Applications

  • Production of Specialty Chemicals : this compound is used in the manufacturing of specialty chemicals, polymers, and dyes due to its electrophilic nature which facilitates diverse chemical reactions.

Case Studies

Several studies have highlighted the utility of this compound in practical applications:

  • Pharmaceutical Development :
    • Research has demonstrated its role as an intermediate in synthesizing novel anti-cancer agents, showcasing its potential therapeutic benefits .
  • Agricultural Chemistry :
    • It has been explored for use in developing agrochemicals aimed at pest control, illustrating its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-3-methylbenzoate involves its electrophilic nature, which allows it to react readily with nucleophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. The cyano group can participate in various transformations, including reduction to primary amines, which are key intermediates in the synthesis of bioactive compounds.

Comparison with Similar Compounds

    Ethyl 2-bromo-3-cyano-5-methylbenzoate: Similar structure but different positioning of the cyano and methyl groups.

    Ethyl 2-bromo-4-cyano-3-methylbenzoate: Another positional isomer with distinct reactivity and applications.

Uniqueness: Ethyl 2-bromo-5-cyano-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular architecture is crucial.

Q & A

Basic Questions

Q. How can the synthesis of Ethyl 2-bromo-5-cyano-3-methylbenzoate be optimized to maximize yield?

  • Methodological Answer : Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates. Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions involving bromine substitution. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions. Monitor progress via TLC or HPLC, and purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Reference analogous brominated benzoate syntheses for guidance .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing with structurally similar compounds (e.g., methyl 2-bromo-5-methoxybenzoate in ). The bromine atom induces deshielding in adjacent protons, while the cyano group (C≡N) appears as a singlet in ¹³C NMR (~115–120 ppm).
  • IR Spectroscopy : Confirm the ester carbonyl (C=O, ~1720 cm⁻¹) and cyano group (C≡N, ~2240 cm⁻¹). Use KBr pellets for solid samples.
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~283.0) and fragmentation patterns.

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer : Employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity. For example, HMBC can correlate the ester carbonyl carbon with adjacent protons. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify discrepancies caused by solvent effects or conformational isomers .

Advanced Research Questions

Q. What computational methods can elucidate the electronic effects of substituents on reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces and assess substituent effects. The cyano group (-CN) is strongly electron-withdrawing, activating the aromatic ring for NAS at the bromine position. Compare charge distribution and frontier molecular orbitals (HOMO/LUMO) with analogs like Ethyl 2-bromo-5-iodobenzoate to predict regioselectivity .

Q. How does the heavy atom effect of bromine influence X-ray crystallography analysis?

  • Methodological Answer : Bromine’s high electron density enhances anomalous scattering, improving phase determination in SHELXL ( ). Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) and refine structures using Olex2 or similar software. Address twinning or disorder by applying restraints to thermal parameters. Validate bond lengths and angles against databases (e.g., Cambridge Structural Database) .

Q. What strategies mitigate steric hindrance during functionalization of the 3-methyl group?

  • Methodological Answer : Introduce protecting groups (e.g., tert-butyldimethylsilyl) on the methyl group prior to bromination or cyanation. Use bulky ligands (e.g., JohnPhos) in catalytic systems to direct reactivity away from sterically hindered positions. Kinetic studies via in situ FTIR or ReactIR can identify optimal reaction pathways for functionalization .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies between experimental and computational IR spectra?

  • Methodological Answer : Apply frequency scaling factors (e.g., 0.96 for B3LYP/6-31G*) to computational results to align with experimental data. Investigate solvent effects (e.g., ethanol vs. gas phase) using implicit solvation models (PCM). For unresolved peaks, consider dimerization or hydrogen bonding, as seen in ethyl lactate studies (), and simulate dimer structures to match experimental bands .

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)4-7(2)10(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCHQVCSEOALME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-cyano-3-methylbenzoate
Reactant of Route 2
Ethyl 2-bromo-5-cyano-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-5-cyano-3-methylbenzoate
Reactant of Route 4
Ethyl 2-bromo-5-cyano-3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-5-cyano-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-5-cyano-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.